![molecular formula C17H14O4 B189202 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one CAS No. 7136-88-1](/img/structure/B189202.png)
5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one
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Overview
Description
5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one, also known as oxa-bicycloheptanone, is a synthetic compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological effects. In
Mechanism of Action
The mechanism of action of 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. For example, 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
Oxa-bicycloheptanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. Additionally, 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone in lab experiments is its relative ease of synthesis and purification. Additionally, this compound has been shown to exhibit various biological activities, making it a potentially useful tool for investigating various biological processes. However, one limitation of using 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone. One area of interest is the development of derivatives of this compound with improved solubility and/or potency. Additionally, further investigation is needed to fully understand the mechanism of action of 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone involves the reaction of 2,3-diphenyl-1,3-butadiene with singlet oxygen in the presence of a photosensitizer. This reaction produces a mixture of endoperoxide and exoperoxide isomers, which can be separated and purified using column chromatography. The resulting 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone can then be characterized using various spectroscopic techniques, such as NMR and IR spectroscopy.
Scientific Research Applications
Oxa-bicycloheptanone has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone has been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
7136-88-1 |
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Product Name |
5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one |
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C17H14O4/c18-14-11-16(19,12-7-3-1-4-8-12)17(15(20-14)21-17)13-9-5-2-6-10-13/h1-10,15,19H,11H2 |
InChI Key |
FRTRUMNEBYBLAA-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC2C(C1(C3=CC=CC=C3)O)(O2)C4=CC=CC=C4 |
Canonical SMILES |
C1C(=O)OC2C(C1(C3=CC=CC=C3)O)(O2)C4=CC=CC=C4 |
Other CAS RN |
7136-88-1 |
Origin of Product |
United States |
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